molecular formula C17H15N7O3 B11483654 3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine

3-{4-[(4-methoxyphenyl)amino]-1,2,5-oxadiazol-3-yl}-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B11483654
M. Wt: 365.3 g/mol
InChI Key: HQHKPKAVWAHDIT-UHFFFAOYSA-N
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Description

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that features multiple functional groups, including oxadiazole rings, a methoxyphenyl group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole rings through cyclization reactions. The methoxyphenyl group can be introduced via nucleophilic aromatic substitution, while the pyridinylmethyl group can be attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole rings can be reduced under specific conditions to form amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the oxadiazole rings can produce amine derivatives.

Scientific Research Applications

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. The oxadiazole rings and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The methoxyphenyl and pyridinylmethyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOLE: Shares the oxadiazole ring and methoxyphenyl group but lacks the pyridinylmethyl group.

    N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE: Contains the pyridinylmethyl group and oxadiazole ring but lacks the methoxyphenyl group.

Uniqueness

3-{4-[(4-METHOXYPHENYL)AMINO]-1,2,5-OXADIAZOL-3-YL}-N-[(PYRIDIN-4-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both oxadiazole rings and the methoxyphenyl and pyridinylmethyl groups allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H15N7O3

Molecular Weight

365.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[5-(pyridin-4-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C17H15N7O3/c1-25-13-4-2-12(3-5-13)20-15-14(22-27-24-15)16-21-17(26-23-16)19-10-11-6-8-18-9-7-11/h2-9H,10H2,1H3,(H,20,24)(H,19,21,23)

InChI Key

HQHKPKAVWAHDIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NON=C2C3=NOC(=N3)NCC4=CC=NC=C4

Origin of Product

United States

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